Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14-17-16(8-10-21-14)7-4-9-18(12-16)15(20)22-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEATWHVDKUNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC(=O)N2)CN(C1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation typically involves multi-step synthesis starting from appropriately substituted piperidone or piperidine derivatives, followed by cyclization and functional group transformations to install the spirocyclic core and the benzyl carboxylate group.
Key Steps in Preparation
Starting Materials: Often, N-benzyl-4-piperidone or derivatives thereof are used as precursors to build the spirocyclic framework.
Cyclization: Intramolecular cyclization reactions, such as Dieckmann condensation or nucleophilic addition, are employed to form the spiro ring system.
Functionalization: Introduction of the oxo and oxa groups is achieved via selective oxidation or incorporation of oxygen-containing moieties during ring formation.
Protection/Deprotection: Boc-protection of amines followed by deprotection is a common strategy to control reactivity during synthesis.
N-Alkylation: Final N-alkylation steps introduce the benzyl carboxylate function, often via benzyl chloroformate or related reagents.
Representative Preparation Procedure (Adapted from Related Spiroheterocycle Syntheses)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | N-Benzyl-4-piperidone, base (e.g., potassium tert-butoxide), THF, -78°C to rt | Formation of intermediate by nucleophilic substitution or condensation | Moderate to high yield (70-85%) |
| 2 | Boc2O (di-tert-butyl dicarbonate), base, DCM | Protection of amine groups as Boc derivatives | High yield, facilitates purification |
| 3 | Intramolecular cyclization via Dieckmann condensation or similar | Formation of the spirocyclic core | Yield varies, typically 45-80% |
| 4 | Oxidation or epoxidation to introduce oxo and oxa functionalities | Controlled oxidation to form 2-oxo and 3-oxa groups | Requires careful monitoring |
| 5 | Boc-deprotection with acid (e.g., TFA) | Removal of protecting groups | Quantitative to high yield |
| 6 | N-Alkylation with benzyl chloroformate or benzyl bromide | Installation of benzyl carboxylate | Good yield, final purification by chromatography |
Detailed Research Findings
Boc-Deprotection and N-Alkylation
A study on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives demonstrated that Boc-deprotection followed by N-alkylation efficiently yields target spiro compounds with good purity and yield. The reaction is typically performed under mild acidic conditions for deprotection, then alkylation is carried out in the presence of a base to afford the benzyl carboxylate derivative.
Cyclization Conditions
Intramolecular cyclization to form the spiro ring can be achieved by treatment of intermediates with strong bases such as potassium tert-butoxide in aprotic solvents like tetrahydrofuran (THF) at low temperatures (-78 °C to -30 °C). This step is crucial for establishing the spirocyclic framework and requires an inert atmosphere to prevent side reactions.
Alternative Routes via Nitromethane Addition and Hydrogenation
Another synthetic approach involves addition of nitromethane to α-substituted benzylpiperidine derivatives, followed by catalytic hydrogenation over Raney nickel under pressure to afford spirocyclic amines. These can then be further functionalized to introduce the oxo and oxa groups.
Cyclocondensation Methods
Cyclocondensation of 4,4-bis(carbethoxy)piperidines with urea in the presence of sodium ethoxide has been reported for related spiroheterocyclic compounds, providing an alternative pathway to the spirocyclic core with oxo groups. This method offers a route to 2,4,9-triazaspiro[5.5]undecane derivatives, which are structurally related to the target compound.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Solvent | THF, DMSO, DCM | Aprotic solvents preferred for cyclization and alkylation |
| Temperature | -78 °C to 100 °C | Low temp for cyclization; elevated temp for some condensation steps |
| Base | Potassium tert-butoxide, potassium carbonate | Strong bases for cyclization and deprotonation |
| Protecting Group | Boc (tert-butoxycarbonyl) | Used to protect amines during intermediate steps |
| Deprotection | Trifluoroacetic acid (TFA) or acid in DCM | Mild acidic conditions for Boc removal |
| Alkylating Agent | Benzyl chloroformate, benzyl bromide | Introduces benzyl carboxylate group |
| Purification | Flash chromatography (SiO2), recrystallization | Ensures high purity of final compound |
| Yield Range | 45% - 85% | Depends on step and reaction conditions |
Chemical Reactions Analysis
Deprotection of the Benzyl Ester
The benzyl ester group undergoes catalytic hydrogenation or acid-mediated cleavage to yield the free carboxylic acid or intermediate salts:
-
Hydrogenolysis : Treatment with H₂/Pd-C in methanol removes the benzyl group, forming 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid .
-
Acidic Hydrolysis : Exposure to HBr in acetic acid cleaves the ester, generating the carboxylic acid derivative .
Table 1: Deprotection Conditions and Outcomes
| Method | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd-C, MeOH, 24 h | Free carboxylic acid | ~85 | |
| Acidic Hydrolysis | 33% HBr/AcOH, reflux, 6 h | Carboxylic acid hydrobromide salt | ~78 |
Amide Bond Formation
The deprotected carboxylic acid participates in amide coupling reactions. For example, activation with EDCl/HOBt enables conjugation with primary amines:
This reaction is critical for generating bioisosteres in drug discovery, as seen in PARP inhibitor derivatives .
Reduction of the Oxo Group
The 2-oxo moiety in the spirocycle can be reduced to a hydroxyl or methylene group:
-
NaBH₄/MeOH : Selectively reduces the ketone to a secondary alcohol .
-
LiAlH₄ : Achieves complete reduction to a CH₂ group, altering ring strain and bioactivity .
Table 2: Reduction Pathways
| Reducing Agent | Conditions | Product | Impact on Bioactivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 h | 2-Hydroxy derivative | Moderate PARP-1 inhibition |
| LiAlH₄ | THF, reflux, 6 h | 2-Methylene derivative | Enhanced metabolic stability |
Functionalization of the Diazaspiro Amine
The secondary amine in the diazaspiro core undergoes alkylation or acylation:
-
Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) forms N-alkylated derivatives .
-
Sulfonylation : Treatment with sulfonyl chlorides introduces sulfonamide groups, improving solubility .
Example Reaction:
Ring-Opening Reactions
Under strong acidic or basic conditions, the spirocyclic structure undergoes ring-opening:
-
Acidic Conditions : Protonation of the oxygen atom initiates cleavage, yielding linear diamines .
-
Basic Hydrolysis : NaOH/EtOH opens the oxa-ring, forming a diketone intermediate .
Table 3: Biological Activity of Key Derivatives
| Derivative | Modification | Biological Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|---|
| 10e | Cyclopropanecarbonyl | PARP-1 | 12.6 nM | |
| 17d | 4-Fluorobenzyl sulfonamide | σ-Receptor | 8.3 nM |
Stability and Reactivity Insights
Scientific Research Applications
Medicinal Chemistry
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane has been investigated for its potential therapeutic applications due to its structural features that may influence biological activity.
Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures exhibit promising anticancer properties. Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane has shown potential in inhibiting the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, research published in the Journal of Medicinal Chemistry highlights the modification of spirocyclic compounds to enhance their cytotoxicity against cancer cells .
Antimicrobial Properties
The compound's unique structure may also contribute to antimicrobial activities. Preliminary data suggest that benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane exhibits inhibitory effects against certain bacterial strains, indicating its potential use in developing new antibiotics .
Organic Synthesis
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing more complex molecules.
Synthesis of Novel Compounds
The compound can be utilized to synthesize derivatives that may possess enhanced biological activities or novel properties. For example, researchers have successfully used it to create new classes of heterocyclic compounds through cyclization reactions .
Materials Science
In materials science, benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane is being explored for its potential applications in polymer chemistry.
Polymerization Studies
The compound's reactivity allows it to act as a monomer or co-monomer in the synthesis of polymers with specific functionalities. Studies have demonstrated that incorporating such spirocyclic units into polymer backbones can enhance thermal stability and mechanical properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Benzyl vs. tert-Butyl Esters
Compound A : tert-Butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
- CAS: Not explicitly listed (referenced in supplier catalogs) .
- Molecular Formula : C₁₃H₂₂N₂O₄ (vs. C₁₆H₂₀N₂O₄ for the benzyl analog).
- Applications: Used as a synthetic intermediate in organic chemistry, though specific therapeutic applications are less documented compared to the benzyl variant .
Functional Group Modifications: Absence of Oxo/Oxa Moieties
Compound B : Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate hydrochloride (CAS: 1439896-71-5)
- Molecular Formula : C₁₇H₂₅ClN₂O₂.
- Key Differences :
Spiro Ring Size Variations: [5.5] vs. [4.6] Systems
Compound C : Benzyl 2-Oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate (CAS: 1160246-78-5)
- Molecular Formula : C₁₇H₂₂N₂O₃.
- Key Differences: The spiro[4.6] system introduces smaller ring sizes (4- and 6-membered rings vs. 5- and 5-membered), altering conformational flexibility and steric constraints.
Heteroatom Positional Isomerism
Compound D : tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate (CAS: 1783724-58-2)
- Molecular Formula : C₁₃H₂₂N₂O₄.
- Key Differences :
- The oxygen atom is positioned at the 1-oxa bridge instead of 3-oxa, modifying electronic distribution and hydrogen-bonding patterns.
- Safety: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), indicating higher acute toxicity compared to the benzyl analog .
Comparative Data Table
Research and Patent Landscape
- Therapeutic Potential: European patents highlight structurally related 2,8-diazaspiro[5.5]undecane derivatives as immunomodulators, suggesting shared interest in spirocyclic frameworks for drug discovery .
- Synthesis and Characterization : The SHELX system () is widely used for crystallographic refinement of such compounds, ensuring accurate structural determination .
Biological Activity
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C16H20N2O4
- Molecular Weight : 304.34 g/mol
- CAS Number : 1408074-70-3
This compound features a spirocyclic structure that may contribute to its biological activity by influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group transformations. The methods of synthesis are crucial as they can affect the yield and purity of the compound, which in turn influences its biological activity.
Anticancer Activity
Compounds within the spirocyclic family have been evaluated for anticancer properties. For example, related compounds have demonstrated significant efficacy against ovarian cancer xenografts in preclinical models . The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis, potentially through modulation of signaling pathways involved in cell survival.
Study 1: Antimicrobial Screening
In a study evaluating various spirocyclic compounds, it was found that those with similar structures to this compound exhibited varying degrees of antimicrobial activity at different concentrations. The most potent compounds were effective at concentrations as low as 0.22 μg/mm² against S. aureus .
Study 2: Anticancer Efficacy
A notable study assessed the anticancer potential of spirocyclic derivatives where one compound demonstrated a tumor growth suppression rate of over 100% in xenograft models . This suggests that this compound could similarly influence cancer cell dynamics.
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C16H20N2O4 | 304.34 g/mol | Potential antimicrobial and anticancer effects |
| Related Spirocyclic Compound A | C17H22N2O3 | 302.37 g/mol | Effective against Pseudomonas aeruginosa |
| Related Spirocyclic Compound B | C18H24N4O3 | 340.41 g/mol | Significant tumor suppression in xenograft models |
Q & A
Basic: What are the key synthetic strategies for preparing benzyl-protected diazaspiro compounds like Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate?
Methodological Answer:
Synthesis typically involves:
Core Spiro Ring Formation : Cyclization of amino alcohols or diamines with ketones or aldehydes under acidic or basic conditions. For example, tert-butyl-protected diazaspiro compounds (e.g., tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate) are synthesized via intramolecular cyclization using Boc-protected intermediates .
Benzyl Protection : The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under alkaline conditions, as seen in analogs like benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate .
Deprotection and Functionalization : Selective removal of protecting groups (e.g., Boc or Cbz) using TFA or hydrogenolysis, followed by functionalization of the spiro core .
Basic: How is the structural conformation of this compound validated in crystallographic studies?
Methodological Answer:
X-ray crystallography using programs like SHELXL (part of the SHELX suite) is standard. Key steps:
- Data Collection : High-resolution diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion.
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. For spiro compounds, special attention is given to ring puckering and torsional angles to confirm the spiro junction geometry .
- Validation : Tools like PLATON or Mercury assess geometric accuracy and hydrogen-bonding networks .
Basic: What are the stability considerations for storing diazaspiro compounds with benzyl carboxylate groups?
Methodological Answer:
- Storage Conditions : Store under inert gas (N₂/Ar) at 2–8°C in airtight containers to prevent hydrolysis of the benzyl ester or lactam moieties. Tert-butyl analogs, for instance, require similar protocols .
- Degradation Monitoring : Regular HPLC or NMR analysis detects decomposition products (e.g., free carboxylic acids or ring-opened byproducts) .
Advanced: How can researchers address low yields in spiro ring formation during synthesis?
Methodological Answer:
Low yields often stem from competing polymerization or incomplete cyclization. Strategies include:
- Solvent Optimization : Use high-boiling solvents (e.g., DMF or toluene) to favor entropy-driven cyclization.
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate carbonyl groups, as demonstrated in related 2,8-diacyl-diazaspiro[5.5]undecane syntheses .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics and improve regioselectivity .
Advanced: What computational methods are used to predict the biological activity of diazaspiro compounds?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Analyze conformational flexibility and ligand-receptor binding (e.g., immunomodulatory targets like DNA-PK) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
- SAR Studies : Compare substituent effects (e.g., benzyl vs. tert-butyl groups) on activity, guided by analogs like 9-benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane .
Advanced: How should researchers resolve contradictions in reported pharmacological data for diazaspiro compounds?
Methodological Answer:
- Assay Standardization : Control variables like solvent (DMSO vs. saline), cell lines, and incubation times. For example, immunomodulatory activity in 2,8-diacyl-diazaspiro[5.5]undecanes varies with assay conditions .
- Metabolite Profiling : Use LC-MS to identify active metabolites vs. parent compounds.
- Cross-Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular efficacy) .
Advanced: What strategies optimize the solubility of hydrophobic diazaspiro compounds for in vitro assays?
Methodological Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) transiently, as seen in tert-butyl carboxylate analogs .
- Co-Solvent Systems : Use cyclodextrins or PEG-based surfactants to enhance aqueous solubility without altering activity .
- Salt Formation : Convert free bases to hydrochloride salts, a method validated for benzyl-protected spiro amines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
